N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
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Overview
Description
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.
Mechanism of Action
Mode of Action
The presence of a morpholino group and a quinazolinone moiety could suggest potential interactions with nucleic acids or proteins .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone structure.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the quinazolinone core.
Attachment of the Benzyl and Methoxyphenyl Groups: These groups can be introduced through a series of alkylation reactions, using benzyl chloride and 4-methoxybenzyl chloride, respectively.
Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the intermediate compound with thioglycolic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride or 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions used but can include oxidized or reduced forms of the compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive quinazolinone core.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(4-methoxyphenyl)-N-methylacetamide: Similar structure but lacks the quinazolinone core and morpholine ring.
N-Benzyl-N-(4-methoxyphenyl)amine: Similar structure but lacks the quinazolinone core and sulfanylacetamide linkage.
Uniqueness
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is unique due to its combination of a bioactive quinazolinone core, a solubility-enhancing morpholine ring, and a versatile sulfanylacetamide linkage. This combination of features makes it a promising candidate for various scientific and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-36-24-10-7-22(8-11-24)19-33-28(35)25-17-23(32-13-15-37-16-14-32)9-12-26(25)31-29(33)38-20-27(34)30-18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-20H2,1H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJESUPIGJDRCCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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